Product packaging for 2-Methyl-3,5-dinitropyridin-4-amine(Cat. No.:CAS No. 27582-13-4)

2-Methyl-3,5-dinitropyridin-4-amine

Cat. No.: B375224
CAS No.: 27582-13-4
M. Wt: 198.14g/mol
InChI Key: WMYNUAXUZJRXHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3,5-dinitropyridin-4-amine is a dinitropyridine derivative offered for research and development purposes. While specific studies on this exact molecule are limited, related dinitro-substituted heterocyclic compounds are of significant interest in medicinal chemistry, particularly in the search for new antimicrobial agents . For instance, recent research highlights that small molecules containing both nitro and amino functional groups on aromatic systems can exhibit potent biological activity. A 2025 study on 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives demonstrated that such compounds can function as highly potent, broad-spectrum antimycobacterial agents, effective even against multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis . The mechanism of action for these promising analogues involves the disruption of mycobacterial cell wall biosynthesis through the inhibition of the enzyme DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase) . This establishes a valuable research context for exploring the properties of this compound. Handling and Safety: Based on the safety data of a closely related compound, 2-Amino-3,5-dinitro-6-methylpyridine (CAS 25864-34-0), this chemical should be handled with care . It is classified as harmful by inhalation, in contact with skin, and if swallowed . Researchers should use appropriate personal protective equipment, including lab coats, chemical-resistant gloves, and safety goggles, and should only handle the material in a chemical fume hood . In case of skin contact, wash immediately with copious amounts of water . Note: This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N4O4 B375224 2-Methyl-3,5-dinitropyridin-4-amine CAS No. 27582-13-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27582-13-4

Molecular Formula

C6H6N4O4

Molecular Weight

198.14g/mol

IUPAC Name

2-methyl-3,5-dinitropyridin-4-amine

InChI

InChI=1S/C6H6N4O4/c1-3-6(10(13)14)5(7)4(2-8-3)9(11)12/h2H,1H3,(H2,7,8)

InChI Key

WMYNUAXUZJRXHY-UHFFFAOYSA-N

SMILES

CC1=NC=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-]

Canonical SMILES

CC1=NC=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Methyl 3,5 Dinitropyridin 4 Amine

De Novo Synthesis Approaches to the Pyridine (B92270) Core

The de novo synthesis of the pyridine ring offers a powerful strategy for accessing highly substituted pyridines, such as 2-Methyl-3,5-dinitropyridin-4-amine, from simple, non-pyridine starting materials. These methods build the heterocyclic core, incorporating the desired substitution pattern from the outset.

Multi-Step Synthesis from Non-Pyridine Precursors

The construction of complex pyridine derivatives can be achieved through multi-step sequences that assemble the pyridine ring from acyclic components. These methods often involve the condensation of carbonyl compounds with ammonia (B1221849) or its derivatives, followed by cyclization and subsequent functionalization. For instance, a general approach could involve the reaction of a β-dicarbonyl compound or its equivalent with an enamine or a compound containing an active methylene (B1212753) group in the presence of an ammonia source. The initial condensation and cyclization would form a dihydropyridine (B1217469) intermediate, which is then oxidized to the aromatic pyridine ring. The methyl and amino groups, or their precursors, can be incorporated into the acyclic starting materials to ensure their presence in the final pyridine product. Subsequent nitration would then be required to introduce the nitro groups at the 3 and 5 positions. The challenge in this approach lies in controlling the regioselectivity of both the initial cyclization and the final nitration steps.

One-Pot Reaction Strategies and Cascade Syntheses

Modern synthetic organic chemistry increasingly favors one-pot reactions and cascade sequences to improve efficiency and reduce waste. thieme-connect.com Several methodologies for the de novo synthesis of pyridines using such strategies have been reported. researchgate.netacs.orgacs.org These often involve multi-component reactions where three or more starting materials combine in a single reaction vessel to form the pyridine ring. thieme-connect.com For example, a three-component reaction of an aldehyde, a β-ketoester, and an ammonium (B1175870) salt can yield a dihydropyridine, which can then be oxidized to the corresponding pyridine. By carefully selecting the starting materials, it is possible to introduce the desired substituents directly.

Another advanced strategy involves cascade reactions, where a single catalyst promotes a series of intramolecular transformations. researchgate.netacs.orgacs.org For instance, an iron-catalyzed relay C-H functionalization has been developed for the de novo synthesis of a wide range of pyridines. acs.org This type of reaction involves the simultaneous formation of multiple bonds and rings in a single step, offering high atom economy. acs.org While not specifically reported for this compound, these advanced one-pot and cascade methodologies represent a promising avenue for its efficient synthesis from acyclic precursors.

Functional Group Interconversion and Modification of Pre-existing Pyridine Systems

An alternative and often more direct approach to the synthesis of this compound involves the modification of a pre-existing, suitably substituted pyridine ring. This strategy relies on the selective introduction of nitro and amino groups onto a pyridine scaffold.

Introduction of Nitro Groups onto Pyridine Scaffolds

The nitration of pyridine rings is a fundamental transformation for the synthesis of many energetic materials and pharmaceutical intermediates. researchgate.netmdpi.com The introduction of two nitro groups onto a pyridine ring can be challenging due to the deactivating effect of the first nitro group.

A plausible starting material for the synthesis of this compound is 4-amino-2-methylpyridine (B29970). The nitration of aminopyridines often proceeds via the formation of a nitramine intermediate, which then rearranges upon heating to yield the corresponding nitroaminopyridine. ntnu.nodissertation.com The nitration of 2-aminopyridine (B139424), for example, can lead to either 2-amino-3-nitropyridine (B1266227) or 2-amino-5-nitropyridine (B18323). ntnu.no

The direct dinitration of 4-amino-2-methylpyridine would likely require harsh reaction conditions, such as a mixture of fuming nitric acid and concentrated sulfuric acid (mixed acid). The regioselectivity of the nitration is governed by the directing effects of the substituents already present on the pyridine ring. The amino group is a strong activating group and directs ortho and para, while the methyl group is a weak activating group, also directing ortho and para. The pyridine nitrogen itself is deactivating. In 4-amino-2-methylpyridine, the 3 and 5 positions are activated by the amino group, making them susceptible to electrophilic nitration. A potential reaction scheme is the sequential nitration of 4-amino-2-methylpyridine. The first nitration would likely occur at the 3-position, followed by a second nitration at the 5-position to yield the desired product.

Table 1: Nitration of Pyridine Derivatives

Starting MaterialReagentsProduct(s)Reference
2-AminopyridineMixed Acid2-Amino-3-nitropyridine and 2-Amino-5-nitropyridine ntnu.no
2-Amino-3-nitro-4-methylpyridineHNO3, H2SO42-Amino-3,5-dinitropyridine prepchem.com
2-Chloropyridine OxideConcentrated HNO3, Concentrated H2SO42-Chloro-4-nitropyridine Oxide google.com

Amination Strategies for Pyridine Rings

The introduction of an amino group onto a pyridine ring, particularly one that is already substituted with deactivating nitro groups, can be achieved through nucleophilic aromatic substitution (SNAr). A potential precursor for this approach would be a 2-methyl-3,5-dinitropyridine (B14619359) bearing a suitable leaving group, such as a halogen, at the 4-position.

For instance, the reaction of 2-chloro-3,5-dinitropyridine (B146277) with liquid ammonia has been studied and shown to produce 2-amino-3,5-dinitropyridine. acs.orgwur.nl This suggests that a similar reaction with 4-chloro-2-methyl-3,5-dinitropyridine (B1505408) and ammonia or an ammonia equivalent could yield the target compound. The electron-withdrawing nitro groups at the 3 and 5 positions would activate the 4-position towards nucleophilic attack.

Another powerful method for the amination of electron-deficient pyridines is vicarious nucleophilic substitution (VNS). This method allows for the introduction of an amino group at a position that is not substituted with a leaving group. For example, the amination of some nitropyridines has been achieved using hydroxylamine (B1172632) in the presence of a strong base. dtic.milscilit.com This strategy could potentially be applied to a 2-methyl-3,5-dinitropyridine intermediate.

Table 2: Amination of Pyridine Derivatives

Starting MaterialReagentsProductReference
2-Chloro-3,5-dinitropyridineLiquid Ammonia2-Amino-3,5-dinitropyridine acs.orgwur.nl
2-Chloro-3,5-dinitropyridineKMnO4, Liquid Ammonia2,6-Diamino-3,5-dinitropyridine dtic.mil
4-Amino-3,5-dinitropyridineHydroxylamine, KOH2,4-Diamino-3,5-dinitropyridine dtic.mil

Optimization of Reaction Conditions and Yield Enhancement for Large-Scale Synthesis

The large-scale synthesis of energetic materials like this compound presents significant challenges, including safety, cost, and environmental impact. serdp-estcp.mileuropa.eu The optimization of reaction conditions is crucial to enhance yield, minimize hazardous byproducts, and ensure a safe and scalable process.

For nitration reactions, which are highly exothermic, the use of continuous flow reactors offers significant advantages over traditional batch processing. researchgate.net Flow chemistry allows for better control of reaction temperature, reduces the volume of hazardous materials at any given time, and can lead to improved yields and purity. researchgate.net The development of greener nitration methods that reduce the reliance on large quantities of strong acids is also an active area of research. serdp-estcp.mil

In the context of amination reactions, optimizing the solvent, temperature, and base is critical for maximizing the yield and minimizing side reactions. For large-scale production, the use of readily available and inexpensive reagents is paramount. The development of catalytic amination methods would also be highly beneficial, as they could reduce the amount of waste generated.

Furthermore, a thorough understanding of the reaction mechanism and the stability of intermediates is essential for developing a robust and safe large-scale synthesis. europa.eu The purification of the final product to meet the stringent requirements for energetic materials is another critical aspect that needs to be considered during process development.

Green Chemistry Principles and Sustainable Synthesis of Dinitropyridin-4-amines

The synthesis of dinitropyridin-4-amines, a class of compounds significant in various chemical industries, is progressively being viewed through the lens of green chemistry. The goal is to develop processes that are more environmentally benign, safer, and more efficient than traditional methods, which often rely on harsh conditions and stoichiometric reagents.

Key green chemistry principles are being applied to the synthesis of these heterocyclic compounds. The focus is on reducing waste, minimizing energy consumption, and using less hazardous substances. Amines, as a class of compounds, are crucial in the chemical industry, and developing sustainable methods for their synthesis is a major research goal. rsc.org Methodologies are now assessed using tools like the CHEM21 Green Metrics Toolkit to evaluate the environmental footprint of chemical transformations. rsc.org

One sustainable approach involves the use of alternative reaction media to replace volatile and often toxic organic solvents. Deep Eutectic Solvents (DESs) are emerging as promising green solvents for amine synthesis, including N-arylation reactions catalyzed by copper (Ullman synthesis) and Chan-Evans-Lam (CEL) amination. mdpi.com These solvents are typically biodegradable, have low vapor pressure, and can sometimes act as co-catalysts, enhancing reaction efficiency. mdpi.com

Another key strategy is the use of catalysis to improve atom economy. Iron-catalyzed cyclization, for instance, represents a green approach to constructing the core pyridine ring system. smolecule.com Furthermore, the development of continuous-flow processes offers a safer and more sustainable alternative to traditional batch synthesis, especially when dealing with highly energetic intermediates. rsc.org Flow chemistry allows for better control over reaction parameters, reduces reaction volumes, and improves safety and yield. rsc.org The use of alternative energy sources, such as microwave irradiation and sonication, can also contribute to more sustainable protocols by reducing reaction times and energy input. researchgate.net

The table below summarizes some green chemistry approaches applicable to the synthesis of amine derivatives.

Green Chemistry ApproachDescriptionPotential Application in Dinitropyridin-4-amine SynthesisReference
Alternative Solvents Use of Deep Eutectic Solvents (DESs) or water instead of traditional volatile organic solvents to reduce environmental impact and hazards.Performing nitration or amination steps in a DES like Choline Chloride:Urea or in an aqueous medium. researchgate.net, mdpi.com
Flow Chemistry Conducting reactions in a continuous-flow reactor for better control, safety, and scalability, particularly with energetic compounds.Safe and efficient nitration of a 4-amino-2-methylpyridine precursor under flow conditions. rsc.org
Alternative Energy Employing microwave or ultrasonic irradiation to accelerate reactions, often leading to higher yields and shorter reaction times.Acceleration of nucleophilic substitution or cyclization steps in the synthetic pathway. researchgate.net
Atom Economy Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.Utilizing catalytic cyclization reactions that build the pyridine ring with minimal byproduct formation. rsc.org

Advanced Catalytic Approaches in the Synthesis of this compound

The synthesis of substituted pyridines, including this compound, benefits significantly from advanced catalytic methods that offer higher efficiency, selectivity, and sustainability. These methods often involve heterogeneous catalysts, nanocatalysts, and novel metal-free systems, moving away from classical stoichiometric reactions. researchgate.net

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. researchgate.net For transformations common in pyridine synthesis, such as amination and C-C bond formation, catalysts based on Lewis acids or supported metals are employed. For instance, Lewis-acidic oxides like Al₂O₃ and ZrO₂ can catalyze amination reactions at elevated temperatures. google.com The reduction of nitro groups to amines, a key transformation for creating precursors or final products, is also a major area for catalytic development, with methods sought that are chemoselective and compatible with other functional groups. acs.org

Nanocatalysis offers another frontier, providing catalysts with high surface area-to-volume ratios, which often translates to superior reactivity and efficiency. Magnetically recoverable nanocatalysts, such as Fe₃O₄@MCM-41/Melamine, have been used for the synthesis of 2-amino-3-cyanopyridines in water, demonstrating the potential for creating complex pyridines in green solvents with a recyclable catalyst. researchgate.net

Recent research also explores metal-free catalysis to avoid contamination of the product with residual toxic metals. researchgate.net Organocatalysis and methods using reagents like elemental iodine have been applied to pyridine synthesis. researchgate.net Moreover, electro-organic synthesis using heterogeneous catalysts is a burgeoning field that aligns with green chemistry principles by using electricity to drive reactions, thereby reducing the need for chemical oxidants or reductants. nih.gov

The following table details various catalytic systems and their potential application in the synthesis of this compound or related structures.

Catalyst TypeExample(s)Relevant TransformationAdvantagesReference(s)
Heterogeneous Lewis Acid Al₂O₃, ZrO₂, H₃PO₄AminationRecyclable, robust, suitable for high-temperature gas-phase reactions. google.com
Magnetic Nanocatalyst Fe₃O₄@SiO₂@(CH₂)₃-urea-quinolinium trifluoroacetateMulticomponent condensation to form pyridine ringHigh efficiency, easy magnetic recovery, reusability, solvent-free conditions. researchgate.net
Transition Metal Pd(OAc)₂Suzuki Coupling, Buchwald-Hartwig AminationFormation of C-C and C-N bonds to functionalize the pyridine ring. mdpi.com, mdpi.com
Metal-Free Piperidine (B6355638), p-Toluenesulfonic acidCondensation reactionsAvoids metal contamination, mild conditions. nih.gov, acs.org
Electrocatalysis Heterogeneous catalysts on electrodesOxidation/Reduction reactionsUses clean electrical energy, reduces chemical waste. nih.gov

Chemical Reactivity and Mechanistic Studies of 2 Methyl 3,5 Dinitropyridin 4 Amine

Reactivity of the Amine Functionality

The primary amine group at the C4 position is directly attached to a highly electron-poor aromatic system. This electronic environment significantly reduces its basicity and nucleophilicity compared to aniline (B41778) or aminopyridines lacking strong electron-withdrawing groups. Nevertheless, the lone pair on the nitrogen atom allows it to participate in a variety of characteristic reactions, albeit often requiring forcing conditions or specific catalysts.

Acylation, Sulfonylation, and Alkylation Reactions

The amine functionality of 2-methyl-3,5-dinitropyridin-4-amine can undergo reactions with various electrophiles such as acyl halides, sulfonyl chlorides, and alkyl halides.

Acylation: The reaction with acylating agents, like acetyl chloride or benzoyl chloride, would yield the corresponding N-acyl derivatives. This transformation is often used to protect the amine group or to modulate the electronic properties of the molecule. In systems with highly deactivated amines, such as those on dinitropyridine rings, the reaction may require a base catalyst to deprotonate the amine or the use of more reactive acylating agents. For instance, the acylation of amino groups is a standard procedure in the synthesis of more complex heterocyclic systems, where reducing the activating influence of the amine is necessary before performing other reactions like nitration on different parts of a molecule. spcmc.ac.in

Sulfonylation: Similar to acylation, sulfonylation with reagents like p-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a base is expected to produce the corresponding sulfonamides. The chemoselectivity of reactions involving bifunctional reagents containing both a sulfonyl halide and a haloarene moiety has been systematically studied, highlighting that amination typically occurs at the sulfonyl group first. chemrxiv.org This suggests that the amine of this compound would readily react at a sulfonyl chloride center.

Alkylation: Direct N-alkylation of the amine group is also feasible, though it can be challenging due to the reduced nucleophilicity of the amine. The use of strong alkylating agents and basic conditions may be required. In some cases, simultaneous N- and C-alkylation has been observed in related methyl-substituted amino-heterocycles. mdpi.com

Table 1: Representative Electrophilic Reactions of the Amine Functionality This table is illustrative, based on the reactivity of analogous amino-heterocyclic systems.

Reaction TypeReagent ClassExample ReagentExpected ProductGeneral Conditions
AcylationAcyl HalideAcetyl Chloride (CH₃COCl)N-(2-methyl-3,5-dinitropyridin-4-yl)acetamidePyridine (B92270) or other non-nucleophilic base
SulfonylationSulfonyl Chloridep-Toluenesulfonyl Chloride (TsCl)N-(2-methyl-3,5-dinitropyridin-4-yl)-4-methylbenzenesulfonamideBase (e.g., Pyridine, Triethylamine)
AlkylationAlkyl HalideMethyl Iodide (CH₃I)N,2-dimethyl-3,5-dinitropyridin-4-amineBase (e.g., NaH, K₂CO₃)

Diazotization and Subsequent Transformations for Aryl Derivatization

Aromatic primary amines are renowned for their ability to undergo diazotization upon treatment with a source of nitrous acid (e.g., NaNO₂ in acidic solution). The amine on the dinitropyridine ring is expected to follow this pattern, forming a 2-methyl-3,5-dinitropyridin-4-diazonium salt.

This diazonium intermediate is a versatile precursor for a wide array of functional groups at the 4-position through Sandmeyer-type reactions. However, the strong electron-withdrawing effect of the two nitro groups would render the diazonium salt highly reactive and potentially unstable, favoring its departure as N₂ gas. This high reactivity can be harnessed for various transformations. The synthesis of azo compounds by reacting diazonium salts with electron-rich coupling partners like β-naphthol is a well-established method. beilstein-journals.org

Table 2: Potential Diazotization-Based Transformations This table outlines expected products based on established diazonium salt chemistry.

Reaction NameReagentsExpected Product
Sandmeyer (Halogenation)NaNO₂, HCl; then CuCl4-Chloro-2-methyl-3,5-dinitropyridine (B1505408)
Sandmeyer (Cyanation)NaNO₂, H₂SO₄; then CuCN2-Methyl-3,5-dinitropyridine-4-carbonitrile
Schiemann ReactionNaNO₂, HBF₄; then heat4-Fluoro-2-methyl-3,5-dinitropyridine
HydroxylationNaNO₂, H₂SO₄; H₂O, heat2-Methyl-3,5-dinitropyridin-4-ol
Azo CouplingNaNO₂, HCl; then β-Naphthol, NaOH1-((2-Methyl-3,5-dinitropyridin-4-yl)azo)naphthalen-2-ol

Condensation Reactions with Carbonyl Compounds

The primary amine can condense with aldehydes and ketones to form the corresponding imines, also known as Schiff bases. bibliotekanauki.pl This reaction is typically reversible and catalyzed by acid. The resulting C=N double bond is conjugated with the electron-deficient pyridine ring. While the nucleophilicity of the amine is low, the reaction can often be driven to completion by removing the water formed during the reaction. It is important to distinguish this from the condensation reactions of related compounds like 2-methyl-3,5-dinitropyridine (B14619359), where the acidic protons of the methyl group, activated by the adjacent nitro groups, react with aldehydes in a Knoevenagel-type condensation. researchgate.netresearchgate.net For this compound, the primary reaction with carbonyls would involve the amine functionality.

Reactivity of the Nitro Groups

The two nitro groups at the C3 and C5 positions are the defining features of the molecule's reactivity. They are responsible for the electrophilic character of the pyridine ring and are themselves susceptible to chemical modification, primarily through reduction or substitution.

Selective Reduction Pathways of Nitro Moieties

The reduction of nitro groups is a fundamental transformation in the chemistry of nitroaromatics. jsynthchem.com In a molecule with two nitro groups in different chemical environments relative to the amine and methyl substituents, selective reduction is a key synthetic challenge. The nitro group at the C3 position is ortho to both the methyl and amine groups, while the C5 nitro group is para to the amine group.

Studies on related 2-amino-3,5-dinitropyridines have shown that the ortho nitro group (at C3) can be selectively reduced to an amino group. researchgate.net This selectivity is often achieved using specific reducing agents that can differentiate between the sterically and electronically distinct nitro groups.

Table 3: Reduction Pathways for Nitro Groups Based on findings for analogous dinitropyridine systems.

Reducing Agent/SystemObserved Outcome on AnaloguesExpected Product from this compoundReference
Ammonium (B1175870) sulfide (B99878) ((NH₄)₂S) in MeOHSelective reduction of the ortho-nitro group2-Methyl-5-nitropyridine-3,4-diamine researchgate.netnih.gov
Sodium dithionite (B78146) (Na₂S₂O₄)Reduction of both nitro groups2-Methylpyridine-3,4,5-triamine researchgate.net
H₂, Pd/CReduction of both nitro groups2-Methylpyridine-3,4,5-triamine researchgate.net
Tin(II) chloride (SnCl₂)Reduction of both nitro groups2-Methylpyridine-3,4,5-triamine researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions Facilitated by Nitro Activation

The presence of two nitro groups strongly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com In this mechanism, a nucleophile attacks an electron-deficient carbon atom, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of a leaving group.

In this compound, there are no conventional leaving groups like halogens. However, the nitro group itself can, under certain conditions, act as a leaving group, particularly when attacked by potent nucleophiles. Research on 2-methyl-3-nitropyridines has shown that the 3-NO₂ group can be selectively substituted by sulfur nucleophiles, even in the presence of other potential leaving groups like halogens at the 5-position. nih.gov This indicates the high propensity of the nitro group to be a target for nucleophilic attack. For the title compound, a strong nucleophile could potentially displace one of the nitro groups, with the regioselectivity being influenced by the directing effects of the existing methyl and amino substituents. The positions ortho and para to the nitro groups (C2, C4, C6) are the most activated sites for attack. Given the existing substituents, attack at C6 by a nucleophile could be a plausible SNAr pathway if a suitable leaving group were present or if a nitro group itself were to be displaced.

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is significantly deactivated by the presence of two nitro groups at the meta-positions relative to the ring nitrogen. This deactivation profoundly influences its reactivity towards both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution Patterns and Limitations

Electrophilic aromatic substitution (EAS) on pyridine is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the ring nitrogen. In the case of this compound, the barrier to EAS is exceptionally high. The two nitro groups at the 3 and 5-positions, coupled with the inherent deactivating effect of the pyridine nitrogen, render the ring extremely electron-poor.

Furthermore, the amino group at the 4-position, while typically an activating group in electrophilic substitution, is situated on a severely deactivated core. Its activating effect is insufficient to overcome the profound deactivation by the nitro groups. The methyl group at the 2-position offers a mild activating effect but is similarly inconsequential in promoting electrophilic attack.

Consequently, electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are not expected to proceed under standard conditions. Any attempt to force such reactions would likely require exceptionally harsh conditions that would risk degradation of the molecule. There is a lack of published research detailing successful electrophilic aromatic substitution on this specific compound, a testament to its inherent unreactivity in this regard.

Nucleophilic Additions to the Activated Pyridine Core

In stark contrast to its inertness towards electrophiles, the pyridine core of this compound is highly activated for nucleophilic attack. The potent electron-withdrawing nitro groups at the 3 and 5-positions create a strong electrophilic character at the carbon atoms of the pyridine ring, particularly at the 2, 4, and 6-positions.

While the amino group at C4 and the methyl group at C2 are already present, the remaining unsubstituted position, C6, is a prime target for nucleophilic addition. The attack of a nucleophile at this position would lead to the formation of a resonance-stabilized anionic σ-complex, often referred to as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized onto the nitro groups.

Studies on analogous compounds, such as 2-chloro-3,5-dinitropyridine (B146277), have extensively demonstrated the facility of nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile attacks the carbon bearing a leaving group, proceeding through a Meisenheimer-like intermediate. For this compound, while it lacks a conventional leaving group at the 6-position, the addition of strong nucleophiles to form stable σ-adducts is a plausible reaction pathway. The reactivity towards various nucleophiles is expected to be significant, with stronger nucleophiles leading to more stable adducts.

Position on Pyridine Ring Susceptibility to Nucleophilic Attack Influencing Factors
C-2Occupied by methyl groupSteric hindrance from the methyl group and adjacent nitro group.
C-4Occupied by amino groupThe amino group itself can be displaced under certain conditions, though it is not a typical leaving group.
C-6HighStrong activation by two meta-nitro groups. This is the most likely site for nucleophilic addition.

Mechanistic Investigations of Key Transformations Involving this compound

While specific mechanistic studies on this compound are not extensively documented, the mechanisms of its potential reactions can be inferred from studies of closely related dinitropyridine derivatives.

Elucidation of Reaction Intermediates and Transition States

The key transformations involving this compound are expected to be nucleophilic in nature. The primary reaction intermediate in nucleophilic aromatic substitution or addition reactions is the Meisenheimer complex. For the attack of a nucleophile (Nu⁻) at the C6 position of this compound, the formation of the intermediate would proceed as follows:

The stability of this anionic intermediate is crucial for the reaction to proceed. The two nitro groups play a pivotal role in stabilizing the negative charge through resonance. The transition state leading to this intermediate would involve the partial formation of the C-Nu bond and the localization of negative charge on the pyridine ring.

In derivatization reactions where the amino group at C4 is replaced, a similar Meisenheimer-type intermediate would be formed. The stability of such intermediates and the corresponding transition states have been investigated for similar compounds like 2-chloro-3,5-dinitropyridine, often through computational methods. These studies indicate a high degree of charge delocalization in the transition state.

Kinetic Studies and Reaction Rate Determination for Derivatization Reactions

The rate of reaction is highly dependent on several factors:

Nucleophile Strength: Stronger nucleophiles will react faster.

Solvent: Polar aprotic solvents are known to accelerate SNAr reactions by solvating the cationic counter-ion of the nucleophile and not strongly solvating the anion, thus increasing its nucleophilicity.

Leaving Group: In a hypothetical substitution reaction, the nature of the leaving group would be critical.

A hypothetical kinetic study for a derivatization reaction, such as the displacement of the amino group, would likely involve monitoring the disappearance of the reactant or the appearance of the product over time using spectroscopic methods. The rate law would be determined by varying the concentrations of the reactants.

Below is an illustrative table of expected relative reaction rates for the nucleophilic substitution on a hypothetical 4-substituted-2-methyl-3,5-dinitropyridine with a good leaving group at the 4-position, based on general principles of SNAr reactions.

Nucleophile Relative Expected Rate Rationale
Piperidine (B6355638)HighStrong nucleophile, secondary amine.
MorpholineModerateLess basic and therefore a weaker nucleophile than piperidine.
AnilineLowAromatic amines are significantly weaker nucleophiles than aliphatic amines.
MethoxideHighStrong anionic nucleophile.

These expected rates are based on the established reactivity trends in nucleophilic aromatic substitution reactions.

Derivatization and Transformation Pathways of 2 Methyl 3,5 Dinitropyridin 4 Amine

Synthesis of Novel Heterocyclic Systems Utilizing the Pyridine (B92270) Scaffold

The arrangement of functional groups in 2-Methyl-3,5-dinitropyridin-4-amine makes it an ideal precursor for the synthesis of fused heterocyclic systems. The ortho-positioning of the amino group relative to a nitro group is particularly useful for cyclization reactions to form five- or six-membered rings.

A common strategy involves the selective reduction of one nitro group, followed by condensation with a suitable bifunctional reagent. For instance, the selective reduction of the nitro group at the C3 position of a 2-amino-3,5-dinitropyridine derivative can yield a diamine intermediate. researchgate.net This resulting 2,3-diamino compound can then react with diketones or their equivalents to form fused pyrazine (B50134) rings, such as in the synthesis of nitropyrido[2,3-b]pyrazines. researchgate.net Similarly, condensation of related 2-chloro-3,5-dinitropyridine (B146277) with bidentate nucleophiles like benzothiohydrazide (B1273342) has been shown to produce pyridothiadiazine systems. ut.ac.ir These reactions highlight the utility of the dinitropyridine scaffold in creating complex, nitrogen-rich heterocyclic structures, which are of interest in medicinal chemistry and materials science.

Table 1: Examples of Heterocyclic Systems from Dinitropyridine Precursors

Dinitropyridine PrecursorReagentsFused Heterocyclic SystemReference
2-Amino-3,5-dinitro-6-picoline1. (NH₄)₂S (Selective reduction) 2. GlyoxalNitropyrido[2,3-b]pyrazine researchgate.net
2-Chloro-3,5-dinitropyridineBenzothiohydrazide7-Nitro-2-phenyl-4H-pyrido[3,2-e] mdpi.commdpi.comsmolecule.comthiadiazine ut.ac.ir
2-Chloro-3,5-dinitropyridineAmines, then (NH₄)₂SImidazo[4,5-b]pyridines nih.gov

Preparation of Functionalized Pyridine Derivatives with Tunable Electronic Properties

The electronic properties of the pyridine ring in this compound can be systematically tuned by modifying its substituents. The strong electron-withdrawing nature of the two nitro groups can be altered through reduction or substitution reactions, leading to significant changes in the molecule's electronic and photophysical characteristics. nih.govmdpi.com

Design and Synthesis of Advanced Molecular Architectures from this compound as a Building Block

This compound serves as a valuable building block for constructing larger, more complex molecular architectures. Its inherent functionality allows it to be incorporated into supramolecular assemblies, energetic materials, and functional dyes.

The electron-deficient dinitropyridine moiety has been utilized as an "electron sink" in the design of fluorescent probes. nih.gov By attaching this unit to a fluorophore, researchers have created sensors capable of detecting specific analytes like biothiols. The synthesis typically involves the nucleophilic substitution of a leaving group on the pyridine ring (e.g., a chlorine atom in a precursor like 2-chloro-3,5-dinitropyridine) by a linker connected to the fluorophore. nih.gov

In the field of energetic materials, polynitro heterocyclic compounds are of great interest due to their high density, thermal stability, and energy content. researchgate.net The combination of amino (aiding stability) and nitro groups (providing energy) on the pyridine ring is a known strategy for creating insensitive high explosives. dtic.mil The core structure of this compound can be further modified, for example by N-oxidation, to enhance oxygen balance and energetic performance. dtic.mil

Regioselective and Chemoselective Modifications for Targeted Synthesis

The presence of multiple distinct functional groups on the pyridine ring makes regioselective and chemoselective transformations crucial for targeted synthesis. The outcome of a reaction is dictated by the directing effects of the substituents and the choice of reagents and conditions.

A key example of chemoselectivity is the selective reduction of one nitro group in the presence of another. In compounds like 2-amino-3,5-dinitro-6-picoline and 2-chloro-3,5-dinitropyridine, the nitro group at the C3 position (ortho to the C2 substituent) can be selectively reduced to an amino group using reagents like ammonium (B1175870) sulfide (B99878). researchgate.netnih.gov This transformation leaves the C5 nitro group intact, providing a handle for subsequent, different chemical modifications.

Nucleophilic aromatic substitution (SNAr) on the dinitropyridine ring is also highly regioselective. The nitro groups strongly activate the ring for nucleophilic attack. In reactions of 2-methyl-3,5-dinitropyridine (B14619359) with thiols, substitution occurs selectively at the C3 position, displacing the nitro group. nih.govresearchgate.net The amino group at C4 in the title compound would further influence this regioselectivity, potentially directing nucleophiles to the nitro group at C5 due to its para-position. The amino group itself can be selectively modified. For instance, derivatization with reagents like N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB) is a known method for tagging amino acids and peptides, demonstrating the selective reactivity of amine functionalities. nih.gov

Table 2: Examples of Regioselective Reactions on Dinitropyridine Cores

SubstrateReagent/ConditionsPosition of ReactionProduct TypeReference
2-Chloro-3,5-dinitropyridineAmmonium sulfide ((NH₄)₂S)C3-NO₂Selective reduction to amino group nih.gov
2-Amino-3,5-dinitro-6-picoline(NH₄)₂SC3-NO₂Selective reduction to amino group researchgate.net
2-Methyl-3,5-dinitropyridineBenzylthiol (BnSH), K₂CO₃, DMFC3-NO₂Nucleophilic substitution of nitro group nih.govresearchgate.net

Ring-Opening and Rearrangement Reactions Involving the Pyridine Core

Highly electron-deficient pyridine rings, such as those bearing multiple nitro groups, can undergo ring-opening and rearrangement reactions under certain conditions. These transformations can lead to entirely different molecular scaffolds.

A notable example is the ring transformation of 1-methyl-3,5-dinitro-2-pyridone, a closely related structure. This compound undergoes ring-opening when treated with amines. nih.gov More significantly, it can participate in a three-component ring transformation (TCRT) with a ketone and a nitrogen source like ammonia (B1221849) or ammonium acetate. nih.govacs.org In this reaction, the pyridone effectively acts as a synthetic equivalent of unstable nitromalonaldehyde. The reaction proceeds through nucleophilic attack, formation of a bicyclic intermediate, and subsequent ring-opening with the elimination of a stable nitroacetamide anion, ultimately forming a new, substituted nitropyridine or nitroaniline. nih.govacs.org While the starting material is a pyridone rather than an aminopyridine, this reactivity demonstrates the inherent susceptibility of the dinitrated pyridine core to nucleophilic attack and subsequent skeletal rearrangement, suggesting that this compound could potentially undergo similar transformations under specific conditions.

Rearrangement reactions such as the Stevens or Wagner-Meerwein rearrangements are fundamental in organic chemistry but are typically associated with the formation of specific intermediates like ylides or carbocations. nih.govmsu.edu While no specific examples are documented for this compound itself, the generation of reactive intermediates through derivatization of its functional groups could potentially initiate such skeletal reorganizations.

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 2 Methyl 3,5 Dinitropyridin 4 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution and in the solid state. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

For a molecule like 2-Methyl-3,5-dinitropyridin-4-amine, a suite of multidimensional NMR experiments would be employed for unambiguous assignment of its proton (¹H) and carbon (¹³C) signals.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings through chemical bonds, typically over two or three bonds. For this compound, a COSY spectrum would be expected to show a correlation between the amine protons and potentially the aromatic proton, depending on exchange rates and coupling constants.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment identifies direct, one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signal of the methyl group to its carbon and the aromatic proton to its respective carbon on the pyridine (B92270) ring.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for mapping longer-range connectivity, showing correlations between protons and carbons over two to four bonds. This technique would be instrumental in piecing together the molecular skeleton. For instance, correlations would be expected from the methyl protons to the C2 and C3 carbons of the pyridine ring, and from the amine protons to the C3, C4, and C5 carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining conformation and the spatial arrangement of substituents. A NOESY spectrum could show correlations between the amine protons and the methyl group protons, providing insight into the molecule's preferred conformation around the C-N bond.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound. This data is illustrative and not based on experimental measurement.

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
H6~8.5~145C2, C4, C5
NH₂~7.0 (broad)-C3, C4, C5
CH₃~2.5~20C2, C3
C2-~150CH₃
C3-~130H6, NH₂, CH₃
C4-~155H6, NH₂
C5-~135H6, NH₂

Solid-State NMR for Polymorph Characterization and Lattice Dynamics

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form. researchgate.netmdpi.com Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide valuable structural information. nih.gov For compounds that can exist in multiple crystalline forms (polymorphs), ssNMR is highly effective for identification and characterization, as different crystal packing environments will result in distinct NMR spectra.

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of less sensitive nuclei like ¹³C and ¹⁵N in the solid state. By comparing the chemical shifts and line shapes in the ssNMR spectra, different polymorphs of this compound could be distinguished. Furthermore, ssNMR can probe the dynamics of the molecule within the crystal lattice, such as the rotation of the methyl group or the motion of the amine group, by measuring relaxation times and analyzing spectral line shapes at different temperatures. A study on 5-amino-2-methylpyridinium hydrogen fumarate (B1241708) utilized ssNMR in conjunction with X-ray diffraction and computational methods to provide a complete "NMR crystallography" analysis, determining hydrogen bonding strengths and validating the crystal structure.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise coordinates for each atom in the crystal lattice, allowing for detailed analysis of the molecule's geometry and its interactions with neighboring molecules.

Analysis of Molecular Conformation, Geometry, and Bond Parameters

While a crystal structure for this compound is not available, an analysis of the closely related compound 4-Methyl-3-nitropyridin-2-amine provides insight into the typical structural features of such molecules. In this related structure, the pyridine ring is essentially planar. The substituents (amino, methyl, and nitro groups) lie close to this plane, though minor deviations can occur due to steric hindrance and crystal packing forces. The nitro group is often twisted slightly out of the plane of the pyridine ring. Precise bond lengths and angles obtained from the diffraction data confirm the hybridisation of the atoms and can reveal electronic effects, such as resonance between the amino group and the aromatic ring.

Table 2: Selected Bond Lengths and Angles for 4-Methyl-3-nitropyridin-2-amine (Illustrative Example).

Bond/AngleValue (Å or °)Description
N(amino)-C(2)~1.35 ÅShorter than a typical C-N single bond, indicating partial double bond character.
C(3)-N(nitro)~1.45 ÅTypical C-N single bond length.
N-O (nitro)~1.22 ÅAverage length for a nitro group, indicating delocalization.
C(2)-N(1)-C(6)~117°Typical endocyclic angle in a pyridine ring.
O-N-O (nitro)~124°Angle characteristic of a nitro group.

Investigation of Intermolecular Interactions (e.g., hydrogen bonding, π-π stacking, C-H···O interactions)

The way molecules pack together in a crystal is governed by a network of non-covalent intermolecular interactions. In the crystal structure of aminonitropyridines, hydrogen bonding is a dominant feature. The amino group (-NH₂) acts as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro groups can act as acceptors. For instance, in 4-Methyl-3-nitropyridin-2-amine, molecules form dimers through N-H···N hydrogen bonds. An intramolecular N-H···O hydrogen bond is also observed between the amino group and an oxygen of the adjacent nitro group.

Beyond hydrogen bonding, π-π stacking interactions between the electron-rich pyridine rings of adjacent molecules often contribute to the stability of the crystal lattice. These are typically observed with centroid-to-centroid distances in the range of 3.5 to 4.0 Å. Weaker C-H···O or C-H···π interactions can also play a significant role in consolidating the three-dimensional crystal architecture.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these methods excellent for identifying the groups present in a molecule and for analyzing its conformation.

For this compound, the vibrational spectra would be complex but highly informative. The analysis is often supported by computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies and help in their assignment. A study on the related molecule 2-amino-3-methyl-5-nitropyridine (B21948) provides a basis for these assignments.

Amino Group (NH₂): This group would show characteristic symmetric and asymmetric N-H stretching vibrations in the high-frequency region of the IR and Raman spectra (typically 3300-3500 cm⁻¹). An N-H scissoring (bending) mode would be expected around 1600-1650 cm⁻¹.

Nitro Groups (NO₂): Two strong IR bands are characteristic of the nitro group: an asymmetric stretching vibration (around 1500-1560 cm⁻¹) and a symmetric stretching vibration (around 1300-1370 cm⁻¹).

Methyl Group (CH₃): C-H stretching vibrations for the methyl group would appear just below 3000 cm⁻¹. Bending modes (symmetric and asymmetric) would be found in the 1375-1470 cm⁻¹ region.

Pyridine Ring: The C-H and C=C/C=N stretching vibrations of the aromatic ring would give rise to a series of bands between 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively. Ring breathing modes and other deformations appear at lower frequencies and are characteristic of the substitution pattern.

Table 3: Key Vibrational Frequencies and Assignments for 2-amino-3-methyl-5-nitropyridine (Illustrative Example).

Wavenumber (cm⁻¹)AssignmentDescription
~3470ν_as(NH₂)Asymmetric N-H stretch
~3350ν_s(NH₂)Symmetric N-H stretch
~2980ν_as(CH₃)Asymmetric C-H stretch
~1630δ(NH₂)NH₂ scissoring (bending)
~1540ν_as(NO₂)Asymmetric NO₂ stretch
~1450δ(CH₃)C-H bending
~1330ν_s(NO₂)Symmetric NO₂ stretch

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Elucidation of Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds, providing highly accurate mass measurements that facilitate unambiguous molecular formula determination. nih.gov For this compound, HRMS is crucial for confirming its elemental composition by measuring the mass of the molecular ion with high precision, typically to within a few parts per million (ppm).

The theoretical exact mass of the neutral molecule this compound (C₆H₆N₄O₄) is calculated to be 198.03925 g/mol . In a typical HRMS experiment using a soft ionization technique like Electrospray Ionization (ESI), the compound would be observed as the protonated molecule, [M+H]⁺. The high resolving power of instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers allows for the differentiation of this ion from other ions with the same nominal mass but different elemental compositions. researchgate.net

Table 1: Theoretical High-Resolution Mass Data for this compound

Species Molecular Formula Calculated Exact Mass (m/z)
Neutral [M] C₆H₆N₄O₄ 198.03925
Protonated [M+H]⁺ C₆H₇N₄O₄⁺ 199.04653

The fragmentation of this compound under electron ionization (EI) or collision-induced dissociation (CID) provides vital information about its structure. The fragmentation pattern is dictated by the relative stability of the resulting ions and neutral losses, governed by the molecule's functional groups: the pyridine core, two nitro groups, an amine group, and a methyl group.

A plausible fragmentation pathway would likely initiate with the loss of a nitro group (-NO₂, 46 Da), a common fragmentation for aromatic nitro compounds, or the loss of a hydroxyl radical (-OH, 17 Da) from a nitro group via rearrangement (the "ortho effect," though not strictly applicable here, similar rearrangements are possible). Another primary fragmentation could involve the cleavage of the methyl group (-CH₃, 15 Da).

Subsequent fragmentation events could include the loss of carbon monoxide (-CO, 28 Da), hydrogen cyanide (-HCN, 27 Da) from the pyridine ring, or the sequential loss of the second nitro group. The stability of the pyridine ring suggests that ring-opening fragmentation would require higher energy.

Table 2: Plausible Fragmentation Ions of this compound in Mass Spectrometry

Proposed Fragment Ion (m/z) Proposed Neutral Loss Chemical Formula of Ion
182 -OH (from NO₂) C₆H₅N₄O₃⁺
168 -NO C₆H₆N₃O₃⁺
152 -NO₂ C₆H₆N₃O₂⁺
137 -CH₃, -NO C₅H₃N₃O₂⁺
122 -NO₂, -NO C₆H₆N₂O⁺

This proposed fragmentation scheme is based on established principles for similar aromatic and heterocyclic compounds. chemguide.co.uknih.gov The relative abundance of each fragment ion would depend on the specific ionization technique and collision energy used.

Electronic Absorption and Emission Spectroscopy for Insights into Electronic Transitions and Energy Levels

Electronic absorption and emission spectroscopy provide valuable information about the electronic structure of a molecule. The UV-Visible absorption spectrum of this compound is expected to be characterized by contributions from its constituent chromophores: the dinitropyridine aromatic system and the amino group.

The presence of the electron-withdrawing nitro groups and the electron-donating amino group on the pyridine ring creates a "push-pull" system. This electronic configuration typically leads to the appearance of an intense, low-energy absorption band in the UV-Visible spectrum, corresponding to an intramolecular charge transfer (ICT) transition. This ICT band arises from the promotion of an electron from a high-lying occupied molecular orbital (HOMO), largely localized on the amino group and the pyridine ring, to a low-lying unoccupied molecular orbital (LUMO), primarily centered on the nitro groups.

In addition to the ICT band, higher energy π → π* transitions associated with the pyridine ring and n → π* transitions originating from the lone pair electrons on the nitrogen atoms of the amino and nitro groups are expected. Based on data for analogous nitropyridine derivatives, the primary absorption maxima (λmax) can be predicted. nih.gov

Table 3: Predicted Electronic Transitions and Absorption Maxima for this compound

Type of Transition Chromophore Predicted λmax Range (nm)
Intramolecular Charge Transfer (ICT) Amino-dinitropyridine system 350 - 450
π → π* Pyridine Ring / Nitro Groups 250 - 320

The emission properties (fluorescence) of this compound are more difficult to predict without experimental data. Many aromatic nitro compounds are known to be non-fluorescent or weakly fluorescent due to efficient intersystem crossing from the excited singlet state to a triplet state, which deactivates non-radiatively. However, the presence of the amino group and the rigid heterocyclic structure could potentially lead to observable fluorescence.

If the compound does fluoresce, it would be expected to exhibit a significant Stokes shift, which is the difference in wavelength between the absorption maximum and the emission maximum. Large Stokes shifts are characteristic of molecules that undergo a substantial change in geometry or electronic distribution upon excitation, as is common in ICT systems. nih.gov The fluorescence, if present, would likely be highly sensitive to solvent polarity, with more polar solvents causing a red-shift (bathochromic shift) in the emission wavelength due to the stabilization of the more polar excited state.

Theoretical and Computational Chemistry Investigations of 2 Methyl 3,5 Dinitropyridin 4 Amine

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., Density Functional Theory, ab initio methods)

Quantum chemical calculations are instrumental in understanding the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations provide detailed information about molecular orbitals, charge distribution, and other electronic descriptors.

For the isomeric compound, 2-amino-4-methyl-3,5-dinitropyridine, DFT calculations have been performed using the B3LYP functional with the 6-311G(2d,2p) basis set to determine its molecular structure and properties. najah.edubohrium.com These calculations are foundational for the analyses that follow.

Molecular Orbital Analysis (HOMO-LUMO Gaps, Orbital Energies)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. wuxiapptec.com

In related aminonitropyridine systems, the HOMO is typically localized on the amino group and the pyridine (B92270) ring, indicating these are the primary sites for electron donation. najah.edu The LUMO is generally centered on the nitro groups, which are strong electron-withdrawing moieties. najah.edu This distribution suggests that intramolecular charge transfer from the amino group to the nitro groups is a key feature of the electronic structure.

For a substituted nitropyridine, representative frontier molecular orbital energies are shown in the table below. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

Molecular OrbitalEnergy (eV)
HOMO-6.95
LUMO-2.55
Energy Gap (ΔE)4.40

This table presents representative data for a related substituted nitropyridine to illustrate the concept.

Charge Distribution, Electrostatic Potential Maps, and Dipole Moments

The distribution of electron density in a molecule is fundamental to its chemical behavior. This can be analyzed through calculations of atomic charges, molecular electrostatic potential (MEP) maps, and dipole moments.

Charge Distribution: The charge distribution in aminodinitropyridines is heavily influenced by the interplay between the electron-donating amino group and the electron-withdrawing nitro groups. This leads to a polarized molecule with distinct regions of positive and negative charge.

Electrostatic Potential Maps (MEP): MEP maps are valuable for visualizing the charge distribution on a molecule's surface and predicting sites for electrophilic and nucleophilic attack. uni-muenchen.denih.gov In MEP maps, regions of negative potential (typically colored red) indicate electron-rich areas, while regions of positive potential (blue) signify electron-poor areas. bohrium.com For aminonitropyridine derivatives, the negative potential is expected to be concentrated around the oxygen atoms of the nitro groups, making them susceptible to electrophilic attack. Conversely, the regions around the amino group and the pyridine ring nitrogen may show less negative or even positive potential, influencing their interaction with other molecules. bohrium.comresearchgate.net

Dipole Moment: The significant charge separation in aminodinitropyridines results in a considerable molecular dipole moment. The magnitude and direction of the dipole moment are determined by the vector sum of the individual bond dipoles within the molecule.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis absorption maxima)

Computational chemistry allows for the prediction of various spectroscopic parameters, which can aid in the characterization of new compounds.

NMR Chemical Shifts: Theoretical calculations of NMR chemical shifts provide valuable information for structure elucidation. The chemical shifts of ¹H and ¹³C atoms in a molecule are sensitive to their local electronic environment. For the isomer 2-amino-4-methyl-3,5-dinitropyridine, theoretical NMR data can be calculated and compared with experimental values to confirm its structure. najah.edu

Vibrational Frequencies: The vibrational spectrum of a molecule, observed through Infrared (IR) and Raman spectroscopy, provides a fingerprint based on its molecular vibrations. DFT calculations can predict these vibrational frequencies with good accuracy. researchgate.net For 2-amino-4-methyl-3,5-dinitropyridine, the calculated IR and Raman wavenumbers, based on the optimized geometry, have been compared with experimental spectra to assign the vibrational modes. najah.edubohrium.com

UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra. plos.org The calculations for aminonitropyridines typically show absorption bands corresponding to π→π* and n→π* transitions. The intramolecular charge transfer character of these transitions is a significant feature.

Computational Studies of Reaction Mechanisms and Transition States for Reactivity Predictions

Computational studies of reaction mechanisms provide insights into the reactivity of molecules by identifying transition states and calculating activation energies. For dinitropyridine derivatives, a key reaction is nucleophilic aromatic substitution (SNAr).

The presence of two nitro groups strongly activates the pyridine ring towards nucleophilic attack. researchgate.netresearchgate.net Computational studies on the SNAr reactions of related 2-alkoxy-3,5-dinitropyridines with nucleophiles like piperidine (B6355638) have been performed using DFT. researchgate.netresearchgate.net These studies reveal that the reaction likely proceeds through a bimolecular pathway, where the nucleophile attacks the electron-deficient carbon atom of the pyridine ring. The electron-withdrawing nitro groups stabilize the transition state, lowering the activation energy for the reaction. researchgate.netresearchgate.net For 2-Methyl-3,5-dinitropyridin-4-amine, similar reactivity would be expected, with the potential for nucleophilic attack at positions ortho and para to the nitro groups.

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions in Solution or Solid State

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, including conformational changes and intermolecular interactions in different environments. mdpi.comnih.gov

Conformational Landscape: While the pyridine ring itself is rigid, the orientation of the amino and nitro groups can vary. MD simulations can explore the conformational landscape of this compound, identifying the most stable conformations and the energy barriers between them.

Intermolecular Interactions: In solution or the solid state, intermolecular interactions such as hydrogen bonding and π-π stacking play a crucial role in determining the bulk properties of the material. MD simulations can provide a detailed picture of these interactions. For instance, in the crystal structure of the isomer 2-amino-4-methyl-3,5-dinitropyridine, the molecules are stabilized by a combination of N-H···N and N-H···O hydrogen bonds. najah.edubohrium.com MD simulations could be used to study the dynamics of these interactions in a condensed phase.

Design of Novel Derivatives based on Computational Predictions and Structure-Activity Relationships (SAR, excluding biological activity)

Computational chemistry is increasingly used in the rational design of new molecules with desired properties. By establishing structure-activity relationships (SAR), researchers can predict the properties of novel derivatives before their synthesis.

For pyridine derivatives, computational methods have been employed to design new energetic materials. sciengine.comresearchgate.net By systematically modifying the substituents on the pyridine ring, it is possible to tune properties such as density, heat of formation, and detonation performance. sciengine.com For example, the introduction of additional nitro or amino groups can significantly alter the energetic properties of the molecule.

Based on the computational framework for this compound, novel derivatives could be designed by:

Introducing different functional groups: Replacing the methyl or amino groups with other substituents to modulate the electronic and steric properties.

Extending the aromatic system: Fusing other rings to the pyridine core to create more complex structures with potentially enhanced properties.

These computational predictions can then guide synthetic efforts, prioritizing the synthesis of molecules with the most promising characteristics.

Emerging Applications in Chemical Synthesis and Materials Science for 2 Methyl 3,5 Dinitropyridin 4 Amine

Utilization as a Versatile Synthetic Intermediate for Complex Organic Molecules

The strategic placement of reactive functional groups makes 2-Methyl-3,5-dinitropyridin-4-amine and its close analogs invaluable starting materials for constructing complex molecular architectures, particularly fused heterocyclic systems with significant biological activity. The electron-deficient nature of the dinitropyridine ring, combined with the nucleophilic and diazotizable amino group, provides multiple pathways for synthetic elaboration.

Research has demonstrated that related aminodinitropyridine structures are key precursors for pharmacologically important molecules. For instance, the general class of dinitropyridines is used to synthesize inhibitors of critical enzymes like Janus kinase 2 (JAK2) and for compounds targeting necroptosis. nih.govmdpi.com The synthetic utility often involves the selective reduction of one or both nitro groups to yield highly functionalized di- or tri-aminopyridines. These intermediates can then undergo cyclization reactions to form elaborate fused-ring systems.

A prominent example is the reduction of a dinitropyridine derivative to a triaminopyridine, which serves as a building block for pyrido[3,4-b]pyrazines. researchgate.net Similarly, selective reduction of the 3-nitro group on a related picoline derivative, followed by reaction with glyoxal, yields nitropyrido[2,3-b]pyrazine structures, which can be further functionalized. researchgate.net These reactions highlight a common strategy: using the dinitro-amino-pyridine core as a scaffold, where the nitro groups act as masked amino groups, enabling the sequential construction of complex heterocyclic frameworks. For example, 2-chloro-3,5-dinitropyridine (B146277) is a common starting material for creating thiazolo[5,4-b]pyridines and imidazo[4,5-b]pyridines, which are investigated as MALT1 and SIK kinase inhibitors, respectively. mdpi.com

Precursor ClassKey TransformationResulting Heterocyclic SystemPotential ApplicationReference
AminodinitropyridinesReduction of nitro groups, cyclizationPyrido[3,4-b]pyrazinesBioactive compounds researchgate.net
2-Amino-3,5-dinitro-6-picolineSelective nitro group reduction, condensationNitropyrido[2,3-b]pyrazinesAnti-breast cancer agents researchgate.net
2-Chloro-3,5-dinitropyridineNucleophilic substitution, reduction, cyclizationThiazolo[5,4-b]pyridinesMALT1 inhibitors mdpi.com
2-Chloro-3,5-dinitropyridineNucleophilic substitution, reduction, condensationImidazo[4,5-b]pyridinesSIK kinase modulators mdpi.com

Role in the Development of Advanced Reagents or Catalysts in Organic Transformations

While traditional catalysis often relies on metal-based systems, the field of organocatalysis, which uses small organic molecules to accelerate reactions, has become a major pillar of synthetic chemistry. beilstein-journals.orgscienceopen.comnih.gov The development of novel organocatalysts is crucial for creating more sustainable and selective chemical processes. The structure of this compound suggests its potential as a precursor for a new class of organocatalysts.

The key to this potential lies in its functional groups, which can act as hydrogen-bond donors (the amino group) and acceptors (the nitro groups and pyridine (B92270) nitrogen). These sites are fundamental to many organocatalytic activation modes. beilstein-journals.org A significant precedent was set by a study on 4-hydroxy-3,5-dinitropyridine, a closely related analog. This compound was converted into a library of highly nucleophilic organocatalysts by transforming the hydroxy group and reducing the nitro groups to create fused, triaminosubstituted pyridines. researchgate.net These derivatives proved to be efficient nucleophilic organocatalysts.

Following this established pathway, this compound could be similarly transformed. The existing amino group, along with the amines generated from the reduction of the nitro groups, could form a highly nucleophilic core or a Brønsted base site within a larger, sterically defined chiral scaffold. Such molecules could be designed to catalyze a range of reactions, including:

Michael Additions: Utilizing the basic nitrogen sites to deprotonate pro-nucleophiles.

Aldol and Mannich Reactions: Forming enamine or iminium ion intermediates.

Acyl-Transfer Reactions: Acting as a nucleophilic catalyst.

The development of catalysts from this scaffold would involve leveraging the inherent reactivity of the aminodinitropyridine core to build more complex, and potentially chiral, structures that can effectively control the stereochemical outcome of organic transformations. nih.govmdpi.com

Application in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry is the study of systems involving assemblies of molecules connected by non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic forces. uclouvain.bewikipedia.orgsupramolecularevans.com The design of molecules (tectons) that can predictably self-assemble into ordered, functional superstructures is a key goal in materials science and crystal engineering. mdpi.comnih.gov

The molecular structure of this compound makes it an excellent candidate for a supramolecular tecton. It possesses multiple, well-defined hydrogen bond donor and acceptor sites. Specifically, the N-H protons of the 4-amino group are strong hydrogen bond donors, while the oxygen atoms of the two nitro groups, as well as the pyridine ring nitrogen, are effective hydrogen bond acceptors.

A detailed crystallographic study on the closely related isomer, 2-amino-4-methyl-3,5-dinitropyridine, provides direct evidence for this potential. nih.govresearchgate.net The study revealed that the molecules in the crystal lattice are organized into layered arrangements and dimeric motifs stabilized by a robust network of intermolecular N-H···N (between the amino group and the pyridine nitrogen of an adjacent molecule) and N-H···O (between the amino group and a nitro group) hydrogen bonds. nih.govresearchgate.net

This predictable hydrogen-bonding behavior is directly translatable to this compound. The specific geometry of these interactions can be exploited to guide the self-assembly of the molecule into pre-designed architectures, such as:

1D Chains or Ribbons: Formed through repeating hydrogen bond motifs.

2D Sheets: Created by the interconnection of linear chains.

3D Frameworks: Arising from the stacking of 2D sheets, often stabilized by weaker π-π interactions between the pyridine rings.

By controlling the crystallization conditions or introducing co-crystallizing agents, it is possible to direct the assembly process to create new materials with tailored structural and physical properties.

Interaction TypeDonor SiteAcceptor Site(s)Resulting Motif (based on analogs)Reference
Hydrogen Bond-NH₂ (amine)N (pyridine ring)Dimeric N-H···N motif nih.govresearchgate.net
Hydrogen Bond-NH₂ (amine)O₂N- (nitro group)Chain/Layered N-H···O motif nih.govresearchgate.net
π-π StackingPyridine RingPyridine RingStabilizes layered structures wikipedia.org

Potential in Functional Materials Design (e.g., specific optical materials, chemosensors, framework constituents)

The unique electronic and structural features of this compound make it a promising building block for a variety of functional materials.

Optical Materials and Chemosensors: The strong electron-withdrawing nature of the dinitropyridine moiety can be harnessed to create materials with interesting optical properties. When this unit is incorporated into a larger conjugated system, such as a fluorophore, it can act as a powerful electron sink. mdpi.com This can lead to the development of fluorescent probes and chemosensors. For example, fluorophores containing a 3,5-dinitropyridine (B58125) group have been designed as "turn-on" fluorescent probes for the detection of biologically important thiols. mdpi.com The interaction with the analyte alters the electronic structure of the sensor, producing a measurable change in light absorption or emission. mdpi.commdpi.comrsc.org The amino group on the this compound core provides a convenient handle for covalently linking it to various chromophore or fluorophore platforms. bohrium.com

Energetic Materials: Dinitropyridine derivatives are a well-established class of energetic materials, often prized for their thermal stability and insensitivity compared to traditional explosives. energetic-materials.org.cn Compounds like 2,6-bis(picrylamino)-3,5-dinitropyridine (B1254963) (PYX) are known as high-performance, heat-resistant explosives. tandfonline.com The high nitrogen content and oxygen balance of the this compound core make it an attractive scaffold for designing new energetic materials. Its derivatives, such as 2,4-diamino-3,5-dinitropyridine, have been synthesized and evaluated for their detonation performance, showing properties comparable to TNT. energetic-materials.org.cn

Framework Constituents: As discussed in the context of supramolecular chemistry, the directional hydrogen bonding capabilities of this molecule allow it to act as a tecton for building ordered frameworks. nih.govresearchgate.net Furthermore, the amino group and pyridine nitrogen can act as ligands, coordinating to metal ions. This opens the possibility of using it as an organic linker in the construction of Metal-Organic Frameworks (MOFs), materials known for their high porosity and applications in gas storage, separation, and catalysis.

Precursor for Advanced Chemical Building Blocks with Designed Reactivity

Beyond its direct use, this compound is a valuable precursor for creating a second generation of more complex and highly functionalized chemical building blocks. The differential reactivity of its functional groups can be exploited to perform selective transformations, yielding new intermediates with tailored reactivity for subsequent synthetic steps.

One of the most powerful transformations is the selective reduction of the nitro groups. Reducing both nitro groups converts the molecule into 2-Methylpyridine-3,4,5-triamine, a highly electron-rich and nucleophilic building block, which is ideal for synthesizing a different class of fused heterocycles than the parent compound. researchgate.net

Furthermore, dinitropyridine systems can participate in dearomative cycloaddition reactions. For example, 2-substituted 3,5-dinitropyridines have been shown to react with azomethine ylides in a (3+2) cycloaddition to form novel fused 3-nitropyrrolidines, effectively converting a flat aromatic system into a complex three-dimensional structure. acs.org

The amino group itself offers another point for modification. It can be acylated, alkylated, or used as a directing group for further functionalization of the pyridine ring. By combining these transformations, chemists can generate a diverse library of advanced building blocks from a single, readily accessible precursor.

Parent CompoundTransformationAdvanced Building BlockSubsequent ApplicationReference
This compoundFull reduction of nitro groups2-Methylpyridine-3,4,5-triamineSynthesis of electron-rich heterocycles researchgate.net
2-Substituted 3,5-dinitropyridines(3+2) CycloadditionFused 3-nitropyrrolidinesAccess to 3D heterocyclic scaffolds acs.org
2-Chloro-3,5-dinitropyridineReaction with hydrazides, cyclizationFused triazolo[1,5-a]pyridinesEnergetic materials, bioactive molecules mdpi.com
2-Amino-3,5-dinitropyridineReaction with aldehydes, metal coordinationRuthenium(II) complexesAnticancer agents mdpi.com

Future Research Directions and Unresolved Challenges in 2 Methyl 3,5 Dinitropyridin 4 Amine Chemistry

Development of More Efficient, Sustainable, and Scalable Synthetic Routes

A primary and unresolved challenge is the absence of an established, high-yielding synthesis for 2-Methyl-3,5-dinitropyridin-4-amine. While syntheses for isomeric and related compounds are known, their direct applicability and efficiency for this specific target are yet to be determined. Future research should focus on:

Systematic Investigation of Nitration Strategies: The synthesis of polynitro-aromatic compounds typically involves aggressive nitrating conditions. Research is needed to explore the direct nitration of 2-methyl-4-aminopyridine. Key challenges will include controlling the regioselectivity to achieve the desired 3,5-dinitro substitution pattern and avoiding over-nitration or side reactions. Alternative starting materials, such as 2-methyl-4-amino-3-nitropyridine or 2-methyl-4-amino-5-nitropyridine, could be investigated as precursors for a second nitration step, similar to strategies used for other dinitropyridines. prepchem.com

Sustainable and Green Chemistry Approaches: Traditional nitration methods often use large excesses of strong acids, posing environmental and safety concerns. A significant future direction would be the development of sustainable synthetic protocols. This could involve using alternative nitrating agents like dinitrogen pentoxide in inert solvents or exploring solid-acid catalysis to minimize waste and improve safety. ntnu.no

Scalable Synthesis Protocols: For any practical application, a scalable synthesis is crucial. Research efforts should be directed towards developing procedures that are not only efficient on a lab scale but also amenable to large-scale production. This includes optimizing reaction conditions, minimizing the use of hazardous reagents, and developing straightforward purification methods, which are common challenges in industrial synthesis. nuph.edu.ua

Potential Synthetic Strategy Starting Material Key Challenge Reference for Analogy
Direct Nitration2-Methyl-4-aminopyridineRegioselectivity, harsh conditions prepchem.com
Stepwise Nitration4-Amino-2-methyl-3-nitropyridineSynthesis of the mononitro precursor energetic-materials.org.cn
Amination of a Precursor4-Chloro-2-methyl-3,5-dinitropyridine (B1505408)Synthesis of the chlorinated precursor dtic.mil
Green Chemistry Approach2-Methyl-4-aminopyridineFinding effective and mild nitrating systems ntnu.no

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Exploration of Novel Reactivity Patterns and Unprecedented Transformation Pathways

The reactivity of this compound is currently undefined. The interplay between the electron-donating amino and methyl groups and the powerful electron-withdrawing nitro groups suggests a rich and complex reactivity profile waiting to be explored.

Nucleophilic Aromatic Substitution (SNAr): The pyridine (B92270) ring is highly electron-deficient and should be susceptible to nucleophilic attack. Research should investigate the potential for displacing one or both nitro groups with various nucleophiles (e.g., O, N, S-based). nih.govresearchgate.net A key unresolved question is the regioselectivity of such reactions and the relative lability of the nitro groups at the 3- and 5-positions.

Reactions at the Amino Group: The primary amine at the 4-position is a key functional handle. Future work should explore its derivatization through reactions such as acylation, alkylation, and diazotization, which could lead to a wide array of new compounds. mnstate.edu

Transformations of the Methyl Group: The methyl group at the 2-position could potentially be functionalized. For instance, condensation reactions with aldehydes, similar to those seen with other 2-methyl-nitropyridines, could yield novel styryl derivatives with interesting photophysical properties. mdpi.com

Ring Transformation Reactions: Some highly electron-deficient nitrogen heterocycles undergo ring-opening and rearrangement reactions in the presence of nucleophiles. ic.ac.ukmdpi.com Investigating the stability of the this compound ring under various nucleophilic conditions could uncover unprecedented transformation pathways to other heterocyclic systems.

Advanced Computational Modeling for Deeper Mechanistic Understanding and Property Prediction

Given the lack of experimental data, computational chemistry offers a powerful tool to predict the fundamental properties of this compound and guide experimental work.

Quantum Chemical Calculations: Density Functional Theory (DFT) and other ab initio methods can be employed to calculate the molecular and electronic structure, vibrational frequencies, and NMR spectra of the title compound. researchgate.net These theoretical predictions can aid in the characterization of the molecule once it is synthesized.

Reactivity and Mechanistic Insights: Computational modeling can predict sites of kinetic and thermodynamic attack for nucleophiles and electrophiles, providing a rationale for the expected regioselectivity in its reactions. researchgate.net Furthermore, transition state modeling can elucidate the mechanisms of potential reactions, such as SNAr or Dimroth rearrangements, saving significant experimental effort. psu.edu

Property Prediction for Derivatives: A major area for future research is the in silico design of derivatives. Computational screening can predict key properties like thermal stability, density, and detonation performance if the derivatives are targeted as energetic materials. acs.orgodu.edu This allows for the rational design of molecules with enhanced characteristics before their synthesis is attempted.

Computational Method Research Goal Predicted Properties Reference for Analogy
Density Functional Theory (DFT)Structural and Spectroscopic CharacterizationGeometry, vibrational modes, NMR shifts researchgate.netresearchgate.net
Molecular Dynamics (MD)Understanding Intermolecular InteractionsSolvation, crystal packing, hydrogen bonding researchgate.net
Transition State TheoryMechanistic Elucidation of ReactionsActivation energies, reaction pathways psu.eduodu.edu
QSPR/QSARProperty Prediction of DerivativesThermal stability, bioactivity, energy content acs.orgnih.gov

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Integration into Multi-component Reaction Strategies for Increased Synthetic Efficiency

Multi-component reactions (MCRs) are highly efficient processes for generating molecular complexity in a single step. The unique combination of functional groups in this compound makes it a potentially valuable scaffold for such reactions.

A significant research direction would be to explore its use as a building block in known and novel MCRs. For example, the primary amine functionality could participate in Ugi or Passerini-type reactions. The challenge lies in the stability of the electron-deficient ring under the conditions required for these transformations. Success in this area would rapidly generate libraries of complex molecules built upon the dinitropyridine core, which could then be screened for various applications. nuph.edu.ua

Design of Next-Generation Derivatives with Tailored Chemical Functionality for Specific Applications

The true potential of this compound lies in its use as a platform for developing next-generation functional molecules. Future research should be guided by rational design principles to create derivatives with specific, tailored properties.

Energetic Materials: By analogy with other polynitro-aromatic compounds, this molecule and its derivatives are potential candidates for new energetic materials. energetic-materials.org.cn Research could focus on introducing other "explosophore" groups (e.g., -N3, -NHNO2) to tune the energy content and sensitivity. acs.org

Precursors for Bioactive Compounds: The reduction of nitro groups to amines is a common transformation that opens up access to polyaminopyridines. researchgate.net These are versatile precursors for a wide range of biologically active heterocyclic systems, including kinase inhibitors and CNS-depressants. mdpi.comnih.gov

Functional Dyes and Materials: The chromophoric nature of the nitro-amino-pyridine system suggests potential applications as dyes or sensors. nih.gov Derivatization could be used to tune the absorption and emission properties, potentially leading to new materials for optical or electronic applications.

Exploration of Photochemical and Electrochemical Reactivity of the Compound

The photochemical and electrochemical behavior of this compound is entirely unknown. This represents a frontier of its chemistry that could yield novel transformation pathways.

Photochemical Reactivity: Nitroaromatic compounds are known to undergo photochemical reactions, including substitution and cyclization. acs.org Future studies should investigate the irradiation of this compound in the presence of various reagents to explore light-induced transformations that are inaccessible through thermal methods.

Electrochemical Analysis: The nitro groups are redox-active and should be readily reducible electrochemically. nasa.gov Cyclic voltammetry and related techniques could be used to determine the reduction potentials and study the stability of the resulting radical anions. This information is crucial for understanding its electronic properties and could point towards applications in electrocatalysis or as redox-active ligands in coordination chemistry. nih.gov

Q & A

Q. What are the key synthetic routes for 2-Methyl-3,5-dinitropyridin-4-amine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves nitration and functional group substitution on a pyridine backbone. A common approach is the direct nitration of 4-amino-2-methylpyridine under controlled acidic conditions, followed by purification via recrystallization. Optimization strategies include:

  • Temperature control : Maintaining temperatures between 0–5°C during nitration to prevent over-oxidation .
  • Catalyst use : Employing γ-cyclodextrin in aqueous media to enhance regioselectivity and reduce byproducts, as demonstrated in analogous fluorinated pyridine syntheses .
  • Microwave-assisted synthesis : Reducing reaction time and improving yield homogeneity (e.g., 20–30% yield improvement in similar nitroaromatic compounds) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • X-ray crystallography : Use SHELXL for refining crystal structures, especially for resolving nitro-group orientations and hydrogen bonding networks. Ensure data collection at low temperatures (100 K) to minimize thermal motion artifacts .
  • NMR spectroscopy : Employ 1H^1H, 13C^13C, and 15N^15N-NMR to confirm substitution patterns. For example, the methyl group at position 2 shows a singlet at ~2.5 ppm in 1H^1H-NMR, while nitro groups deshield adjacent carbons in 13C^13C-NMR .
  • Mass spectrometry : High-resolution ESI-MS can distinguish isotopic patterns of nitro groups (e.g., [M+H]+^+ at m/z 214.06 for C6_6H7_7N3_3O4_4) .

Q. How does the reactivity of this compound compare to halogenated analogs (e.g., 3,5-difluoro or dibromo derivatives)?

Methodological Answer:

  • Electrophilic substitution : The nitro groups deactivate the ring, making reactions like sulfonation or halogenation slower than in halogenated analogs (e.g., 3,5-dibromo-4-methylpyridin-2-amine undergoes Suzuki coupling at room temperature, whereas the nitro derivative requires heating to 80°C) .
  • Reduction : Catalytic hydrogenation (Pd/C, H2_2) selectively reduces nitro groups to amines, unlike halogenated analogs where dehalogenation may compete .

Advanced Research Questions

Q. How can computational modeling (e.g., QSAR, molecular docking) predict the biological activity of this compound derivatives?

Methodological Answer:

  • 3D-QSAR : Use CoMFA or CoMSIA to correlate nitro-group spatial arrangements with activity. For example, a study on triazine derivatives showed that electron-withdrawing groups at positions 3 and 5 enhance antileukemic activity .
  • Docking studies : Target enzymes like dihydrofolate reductase (DHFR) by aligning the nitro groups with hydrophobic pockets. Software like AutoDock Vina can predict binding affinities (e.g., ∆G = -8.2 kcal/mol for a related nitro compound) .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for this compound?

Methodological Answer:

  • Multi-technique validation : Cross-validate X-ray data with 15N^15N-NMR to confirm nitro-group tautomerism. For instance, discrepancies in hydrogen bond lengths (2.8 Å in XRD vs. 3.1 Å inferred from NMR) may arise from dynamic effects in solution .
  • DFT calculations : Optimize geometries using Gaussian09 at the B3LYP/6-311+G(d,p) level to reconcile experimental and theoretical bond angles .

Q. How can this compound serve as a precursor in high-energy materials research?

Methodological Answer:

  • Thermal stability analysis : Use DSC/TGA to assess decomposition kinetics (e.g., onset at 220°C with ∆H = -450 J/g). Compare with RDX (∆H = -550 J/g) to evaluate energy density .
  • Sensitivity testing : Employ BAM friction/pendulum tests to quantify impact sensitivity (<10 N for nitro compounds vs. >15 N for azido analogs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.